molecular formula C10H10N2 B1295950 6,7-Dimethylquinoxaline CAS No. 7153-23-3

6,7-Dimethylquinoxaline

Cat. No.: B1295950
CAS No.: 7153-23-3
M. Wt: 158.2 g/mol
InChI Key: JOAAHJHQXOCSAW-UHFFFAOYSA-N
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Description

6,7-Dimethylquinoxaline is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It is a derivative of quinoxaline, characterized by the presence of two methyl groups at the 6th and 7th positions of the quinoxaline ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,7-Dimethylquinoxaline can be synthesized through several methods. One common approach involves the condensation of 4,5-dimethyl-1,2-phenylenediamine with glyoxal or its derivatives under acidic or basic conditions. The reaction typically proceeds at elevated temperatures to facilitate the formation of the quinoxaline ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 6,7-Dimethylquinoxaline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

6,7-Dimethylquinoxaline has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6,7-Dimethylquinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 6th and 7th positions enhances its stability and reactivity compared to other quinoxaline derivatives .

Properties

IUPAC Name

6,7-dimethylquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c1-7-5-9-10(6-8(7)2)12-4-3-11-9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAAHJHQXOCSAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN=C2C=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60289672
Record name 6,7-Dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7153-23-3
Record name 6,7-Dimethylquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7153-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-Dimethylquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007153233
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7153-23-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62693
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Record name 6,7-Dimethylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60289672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 6,7-Dimethylquinoxaline and what are its key structural features?

A1: this compound is a heterocyclic organic compound with a fused benzene and pyrazine ring system. Two methyl groups are substituted at the 6th and 7th positions of the quinoxaline core.

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C10H10N2. Its molecular weight is 158.20 g/mol.

Q3: What spectroscopic data is available for characterizing this compound?

A3: Researchers have employed various spectroscopic techniques to characterize this compound and its derivatives. These include:

  • NMR Spectroscopy: Both 1H and 13C NMR spectroscopy have been used to determine the structure and conformation of this compound derivatives. For instance, low-temperature NMR in CD2Cl2 was used to study the conformation of 1,4-diacetyl-1,4-dihydro-6,7-dimethylquinoxaline. []
  • FTIR Spectroscopy: This technique has been utilized to analyze the functional groups present in this compound and its metal complexes. []

Q4: Can you elaborate on the synthesis of this compound derivatives and their use as electron acceptors?

A: Researchers have successfully synthesized novel C60 derivative acceptors incorporating the this compound moiety, such as 2,3-bis(5-tert-butylthiophen-2-yl)-6,7-dimethylquinoxaline-C60-monoadduct (TQMA) and its bisadduct (TQBA). [] These derivatives exhibited high LUMO levels, making them suitable for use as electron acceptors in organic solar cells.

Q5: What is known about the biological activity of this compound?

A: A study identified this compound as one of the bioactive compounds present in the ethanol extract of agarwood leaves (Aquilaria malaccensis). [] This extract demonstrated antimicrobial activity against various bacteria and fungi commonly associated with skin infections.

Q6: Have any metal complexes incorporating this compound been reported?

A: Yes, researchers have synthesized and characterized transition metal complexes using ligands derived from this compound. [] For instance, a new ligand, (Z)-3-((2-aminoethyl)imino)-6,7-dimethyl-3,4-dihydroquinoxalin-2(1H)-one, containing both quinoxaline and aliphatic ethylene moieties, was synthesized and used to prepare complexes with various transition metals like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and V(IV).

Q7: Are there any computational studies related to this compound?

A: While the provided abstracts don't offer specific details on computational studies focusing on this compound, its structural analog, 2,3-di(2-pyridyl)-6,7-dimethylquinoxaline, has been investigated using single-crystal X-ray diffraction. [] This technique provides valuable insights into the molecule's three-dimensional structure and can be complemented by computational modeling for a more comprehensive understanding of its properties.

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